3-Oxo Atorvastatin tert-Butyl Ester

描述

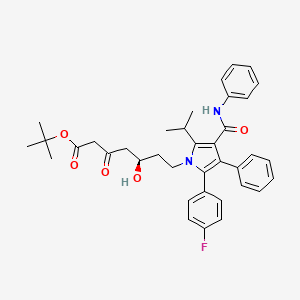

3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin. It is a synthetic compound with the molecular formula C37H41FN2O5 and a molecular weight of 612.75 . This compound is an intermediate in the synthesis of Atorvastatin, a widely used statin medication for lowering cholesterol levels in patients with hypercholesterolemia .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo Atorvastatin tert-Butyl Ester involves multiple steps, starting from the basic structure of Atorvastatin. One common method involves the protection of the hydroxyl groups of Atorvastatin with tert-butyl ester groups, followed by oxidation to introduce the oxo group . The reaction conditions typically involve the use of protecting agents such as tert-butyl dimethylsilyl chloride and oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Types of Reactions

3-Oxo Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: Introduction of the oxo group.

Reduction: Conversion back to hydroxyl derivatives.

Substitution: Replacement of functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of Atorvastatin, such as hydroxylated and alkylated forms, which are used in further pharmaceutical applications .

科学研究应用

Synthesis and Characterization

3-Oxo Atorvastatin tert-Butyl Ester serves as a precursor for the synthesis of atorvastatin and its derivatives. The compound can be synthesized through various methods, which typically involve the conversion of atorvastatin tert-butyl ester into its oxo form. The characterization of this compound often employs techniques such as X-ray powder diffraction and differential scanning calorimetry to confirm the purity and structural integrity of the synthesized product .

The primary application of this compound lies in its function as an intermediate in the production of atorvastatin, which is widely used to lower cholesterol levels. As a competitive inhibitor of HMG-CoA reductase, atorvastatin effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while slightly increasing high-density lipoprotein (HDL) cholesterol levels .

Key Pharmacological Effects:

- Cholesterol Reduction: Atorvastatin significantly lowers total cholesterol and LDL cholesterol levels.

- Cardiovascular Benefits: It is prescribed for patients with dyslipidemia and cardiovascular diseases to mitigate risks associated with arteriosclerosis and coronary heart disease .

Case Studies and Research Findings

Recent studies have explored the structural modifications of atorvastatin derivatives to enhance their pharmacological profiles. For instance, research has indicated that altering specific positions on the atorvastatin molecule can yield compounds with improved efficacy or reduced side effects .

Case Study Example:

A study focused on a lactone–atorvastatin prodrug revealed that modifications at position 3 of pyrrole could lead to diastereomeric drugs with distinct pharmacological effects. This research utilized computational docking simulations to assess biological activity against standard atorvastatin, demonstrating how structural variations can influence therapeutic outcomes .

Future Directions in Research

The ongoing research into this compound suggests several potential avenues:

- Development of Novel Derivatives: Continued exploration of structural modifications could lead to new statin formulations with enhanced efficacy or reduced adverse effects.

- Sustainability in Synthesis: Investigating greener synthesis methods could improve the environmental impact associated with atorvastatin production.

作用机制

The mechanism of action of 3-Oxo Atorvastatin tert-Butyl Ester involves the inhibition of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the liver, leading to decreased levels of LDL-cholesterol in the bloodstream .

相似化合物的比较

Similar Compounds

Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.

Simvastatin: Another statin with a similar mechanism of action but different chemical structure.

Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.

Uniqueness

3-Oxo Atorvastatin tert-Butyl Ester is unique due to its specific structural modifications, which provide distinct pharmacological properties and potential advantages in drug development. Its Boc-protected oxo-derivative form allows for targeted chemical reactions and modifications, making it a valuable intermediate in pharmaceutical synthesis .

生物活性

Overview

3-Oxo Atorvastatin tert-Butyl Ester is a synthetic derivative of atorvastatin, primarily known for its role as an HMG-CoA reductase inhibitor. This compound plays a significant role in cholesterol metabolism by inhibiting the mevalonate pathway, which is crucial for cholesterol synthesis. The molecular formula of this compound is C37H41FN2O5, with a molecular weight of 612.75 g/mol.

The primary action of this compound is the inhibition of the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound leads to a decrease in cholesterol levels in the bloodstream, particularly low-density lipoprotein (LDL) cholesterol.

Key Biochemical Pathways

- Mevalonate Pathway : The inhibition results in reduced levels of cholesterol and other isoprenoids, which are essential for various cellular functions.

- Cellular Effects : In hepatocytes, this compound enhances LDL receptor expression, promoting the clearance of LDL from circulation.

In vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity:

- Cholesterol Synthesis Inhibition : Studies have shown that this compound effectively decreases cholesterol synthesis in cultured hepatocytes.

- Cell Signaling Modulation : It alters various signaling pathways involved in lipid metabolism and gene expression related to cholesterol homeostasis.

Comparative Analysis with Other Statins

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | HMG-CoA reductase inhibition |

| Atorvastatin | 8 | HMG-CoA reductase inhibition |

| Simvastatin | 6 | HMG-CoA reductase inhibition |

| Rosuvastatin | 2 | HMG-CoA reductase inhibition |

The comparative analysis indicates that while this compound's exact IC50 value is not specified, it operates through a similar mechanism as other statins but may exhibit unique pharmacological properties due to its structural modifications .

Case Studies and Clinical Implications

While specific clinical trials focusing exclusively on this compound are scarce, its relationship to atorvastatin allows for extrapolation of its potential clinical benefits:

- Cardiovascular Health : As with atorvastatin, it is anticipated that this compound could contribute to cardiovascular disease prevention through effective lipid management.

- Research Applications : Its utility as an intermediate in pharmaceutical synthesis positions it as a valuable compound in drug development processes targeting cholesterol-related disorders .

属性

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。